DBCO-PEG4-Maleimide
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Overview
Description
DBCO-PEG4-Maleimide is a heterobifunctional crosslinker that contains a thiol-reactive maleimide group and a dibenzylcyclooctyne (DBCO) moiety. The compound features a hydrophilic polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous buffers. This compound is widely used in bioorthogonal chemistry, particularly for copper-free click chemistry applications .
Mechanism of Action
Target of Action
DBCO-PEG4-Maleimide is a heterobifunctional crosslinker that primarily targets thiol-containing molecules, such as cysteine-containing peptides . The maleimide group in the compound specifically reacts with sulfhydryl groups, forming stable thioether bonds .
Mode of Action
The compound contains a dibenzylcyclooctyne (DBCO) group and a maleimide group, with a hydrophilic PEG spacer in between . The maleimide group reacts with a thiol/sulfhydryl group in a protein, (bio)molecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety . Once a protein, surface, or (bio)molecule is DBCO labeled, it can undergo copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an azide-labeled coupling partner .
Biochemical Pathways
The DBCO and azides are bioorthogonal coupling partners, meaning they can react in a biological system without interfering with normal biochemical processes . This results in minimal off-target labeling of macromolecules found in cells or complex cell lysates . The reaction between a DBCO and azide can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with an azide-labeled coupling partner . This allows for the creation of diverse bioconjugates, enabling a wide range of applications in biological research and drug development .
Action Environment
The maleimide group in this compound predominantly reacts with free sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
DBCO-PEG4-Maleimide plays a significant role in biochemical reactions. The maleimide group in this compound specifically and efficiently reacts with thiols to form stable thioether bonds . This property allows this compound to connect thiol-containing molecules with other biomolecules, facilitating the construction of complex biological systems .
Cellular Effects
This compound can react in a biological system without interfering with normal biochemical processes . This bioorthogonal property results in minimal off-target labeling of macromolecules found in cells or complex cell lysates . The hydrophilic PEG spacer arm improves solubility in aqueous buffers and reduces aggregation and precipitation problems when labeling biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves two steps. First, each coupling partner is independently labeled with a DBCO or azide group. Second, the two partners are introduced into the same system where labeling occurs without any additional reagents, such as a copper catalyst . The reaction between a DBCO and azide can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .
Temporal Effects in Laboratory Settings
It is known that the product is stable for 1 year when stored as directed .
Metabolic Pathways
Its ability to form stable thioether bonds with thiols suggests potential interactions with enzymes or cofactors containing these groups .
Transport and Distribution
Its hydrophilic PEG spacer arm may influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-Maleimide typically involves the conjugation of a maleimide group to a PEG linker, followed by the attachment of the DBCO moiety. The maleimide group is known for its high reactivity towards thiols, forming stable thioether bonds. The reaction conditions usually involve the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as solvents, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The compound is typically stored at low temperatures (≤–15°C) and in a desiccated environment to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG4-Maleimide undergoes several types of chemical reactions:
Thiol-Maleimide Reaction: The maleimide group reacts predominantly with free thiols at pH 6.5-7.5, forming stable thioether bonds.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO moiety reacts with azides in a copper-free click reaction to form stable triazole linkages
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include thiol-containing molecules such as cysteine residues in proteins.
SPAAC Reaction: This reaction does not require a copper catalyst, making it suitable for biological applications. .
Major Products Formed
Thiol-Maleimide Reaction: The major product is a thioether bond between the maleimide and the thiol group.
SPAAC Reaction: The major product is a triazole linkage formed between the DBCO and azide groups
Scientific Research Applications
DBCO-PEG4-Maleimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-Maleimide: Similar to DBCO-PEG4-Maleimide but lacks the PEG spacer, which may affect its solubility and reactivity.
Dibenzocyclooctyne-PEG4-Acid: Contains a carboxylic acid group instead of a maleimide group, used for different types of conjugation reactions.
Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl Ester: Contains an N-hydroxysuccinimidyl ester group, used for amine-reactive conjugation.
Uniqueness
This compound is unique due to its combination of a thiol-reactive maleimide group and a DBCO moiety, along with a hydrophilic PEG spacer. This combination allows for efficient and specific bioconjugation reactions in aqueous environments without the need for a copper catalyst .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O9/c41-32(14-18-39-34(43)11-12-35(39)44)38-17-20-47-22-24-49-26-25-48-23-21-46-19-15-33(42)37-16-13-36(45)40-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)40/h1-8,11-12H,13-27H2,(H,37,42)(H,38,41) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFZXPZWVJMYPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1480516-75-3 |
Source
|
Record name | Dibenzocyclooctyne-PEG4 maleimide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ75Y72NPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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